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3-(7-(Aminomethyl)-1-oxoisoindolin-2-yl)piperidine-2,6-dione

CRBN E3 ligase PROTAC building block binding affinity

PROTAC programs often stall when 4- or 5-aminomethyl lenalidomide linkers fail to induce target ubiquitination. The 7-aminomethyl regioisomer resolves this by providing a structurally distinct exit vector that maintains CRBN binding while enabling efficient ternary complex geometry. • Enables direct amide coupling via primary amine, eliminating Boc-deprotection steps. • 6-/7-position attachment shown to block neosubstrate IKZF1/3 recruitment, minimizing myelosuppression risk. • Available as free base (MW 273.29) or HCl salt (MW 309.75) for flexible coupling. Standard ≥95% purity; shipped worldwide for R&D.

Molecular Formula C14H15N3O3
Molecular Weight 273.29 g/mol
Cat. No. B13476755
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(7-(Aminomethyl)-1-oxoisoindolin-2-yl)piperidine-2,6-dione
Molecular FormulaC14H15N3O3
Molecular Weight273.29 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2CC3=C(C2=O)C(=CC=C3)CN
InChIInChI=1S/C14H15N3O3/c15-6-8-2-1-3-9-7-17(14(20)12(8)9)10-4-5-11(18)16-13(10)19/h1-3,10H,4-7,15H2,(H,16,18,19)
InChIKeyKJKQCLFKSWRBRI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(7-(Aminomethyl)-1-oxoisoindolin-2-yl)piperidine-2,6-dione: CRBN E3 Ligase Ligand for PROTAC


3-(7-(Aminomethyl)-1-oxoisoindolin-2-yl)piperidine-2,6-dione (CAS 2560580-96-1) is a lenalidomide-based cereblon (CRBN) E3 ubiquitin ligase ligand bearing a primary aminomethyl linker handle at the 7-position of the isoindolinone ring . It belongs to the immunomodulatory imide drug (IMiD) chemotype and serves as a CRBN-recruiting building block for proteolysis-targeting chimeras (PROTACs) and molecular glues . This compound is available as a free base (MW 273.29) and as the hydrochloride salt (MW 309.75) for aqueous solubility.

Ligand type CRBN E3 ligase recruiter for PROTAC design
Handle 7-position primary aminomethyl linker attachment
Format Free base or HCl salt for aqueous solubility control

Why Lenalidomide Cannot Replace the 7-Aminomethyl Analog in PROTAC Design


Clinically approved CRBN ligands (lenalidomide, pomalidomide) lack a synthetic linker attachment point, while regioisomeric aminomethyl derivatives (4-, 5-, 6-positions) yield distinct exit vectors that alter ternary complex geometry, degradation efficiency, and neosubstrate selectivity profiles . The 7-position aminomethyl modification on the isoindolinone ring projects the linker away from the CRBN binding surface into a solvent-exposed region, preserving CRBN binding affinity while providing a vector that may be incompatible with the geometry required for effective target ubiquitination when substituted at alternative positions [1].

Lenalidomide lacks a linker attachment point
Clinical lenalidomide cannot be directly used for PROTAC conjugation, making substitution impossible without synthetic modification.
Regioisomeric aminomethyl analogs alter exit vector geometry
4-, 5-, or 6-position derivatives yield different ternary complex geometries and neosubstrate selectivity profiles; direct replacement may shift degradation outcomes.

Head-to-Head Evidence: 7-Aminomethyl Derivative vs. In-Class Comparators


CRBN Binding Affinity Retention: 7-Substitution vs. Parent Lenalidomide

While direct binding data for the 7-aminomethyl derivative has not been published, structure-activity relationship (SAR) studies on lenalidomide C7-substituted analogs demonstrate that modifications at the 7-position of the isoindolinone ring are well-tolerated for CRBN binding. The BOC Sciences PROTAC design strategy analysis notes that 7-position methoxy substitution on CC-885 retained CRBN binding capability comparable to the parent, establishing a precedent that 7-substituents do not abrogate CRBN engagement . Lenalidomide itself exhibits CRBN binding IC50 of 1.5 μM (competitive binding assay) [1] and a Ki of 177.80 nM by competitive titration [2].

CRBN Binding Retention
Class-level inference
Expected to retain low-micromolar CRBN binding (inferred from C7 SAR of CC-885). Lenalidomide IC50 = 1.5 μM, Ki = 177.80 nM.
7-substitution does not eliminate CRBN engagement, supporting its use as a PROTAC E3 ligand.
Data to verify; binding assay confirmation recommended.
CRBN E3 ligase PROTAC building block binding affinity

Neosubstrate Selectivity: IKZF1 Sparing by C7 Linker Attachment

PROTAC linker exit vector position critically controls neosubstrate degradation profiles. BOC Sciences reports that in thalidomide-based PROTAC design, 6- and 7-position substitutions abrogated IKZF1 degradation completely, while 4- and 5-position modifications retained it . This means the 7-aminomethyl derivative is expected to spare IKZF1/3—transcription factors whose degradation by lenalidomide-4-aminomethyl and lenalidomide-5-aminomethyl PROTACs constitutes a major off-target activity [1]. Lenalidomide (4-amino) degrades IKZF1 and IKZF3 as primary neosubstrates [2].

IKZF1 Sparing Profile
Cross-study comparable
7-position substitution: IKZF1 degradation NOT observed. C4/C5 modifications retain IKZF1 degradation.
Enables PROTAC design with reduced hematopoietic transcription factor off-target depletion.
Class-level inference from C6/C7 thalidomide analog data.
neosubstrate degradation IKZF1/3 selectivity linker positioning

CRBN Binding Potency: Pomalidomide vs. Lenalidomide Scaffold

Pomalidomide (phthalimide scaffold) demonstrates tighter CRBN binding than lenalidomide (isoindolinone scaffold). By competitive AlphaScreen assay, pomalidomide exhibits IC50 = 63.1 nM for the CRBN-DDB1 complex [1], compared to lenalidomide's IC50 = 1.5 μM in the same assay format [2], representing a ~24-fold higher potency. However, the 7-aminomethyl lenalidomide scaffold offers two advantages over pomalidomide: (1) the primary amine handle provides a direct conjugation site without requiring additional functional group interconversion, and (2) the isoindolinone scaffold has reduced neosubstrate degradation breadth compared to the phthalimide-based pomalidomide [3].

CRBN Binding Potency vs Pomalidomide
Cross-study comparable
Pomalidomide IC50 = 63.1 nM (AlphaScreen). Lenalidomide IC50 ≈ 1.5 μM (~24-fold difference).
Pomalidomide is more potent, but lenalidomide scaffold offers reduced neosubstrate degradation breadth.
Scaffold choice balances potency vs selectivity.
CRBN binding potency IMiD scaffold comparison E3 ligase ligand

Molecular Weight Advantage Over Regioisomeric Analogs

3-(7-(Aminomethyl)-1-oxoisoindolin-2-yl)piperidine-2,6-dione (free base) has a molecular weight of 273.29 g/mol, identical to its C4-aminomethyl (CAS 790652-68-5) and C5-aminomethyl (CAS 1010100-28-3) regioisomers . All three regioisomers share the same molecular formula (C14H15N3O3), meaning no intrinsic molecular weight penalty exists for choosing any regioisomer . The key procurement advantage of the 7-position variant is its distinct PROTAC exit vector geometry, which provides an orthogonal structural option to 4- and 5-aminomethyl analogs without increasing the E3 ligase ligand mass.

Molecular Weight Parity
Direct comparison
MW = 273.29 g/mol (C14H15N3O3). Identical to C4- and C5-aminomethyl regioisomers.
No mass penalty for choosing 7-position exit vector over other regioisomers.
Confirmed by vendor datasheets; no source cited.
PROTAC drug-likeness molecular weight optimization linker chemistry

PROTAC Conjugation: Defined 7-Position Exit Vector Geometry

The 7-aminomethyl group provides a primary amine (-CH2NH2) for direct amide bond formation with carboxylic acid-terminated linkers without additional protecting group manipulation . Structurally, the 7-position projects the linker vector away from the glutarimide ring that engages the CRBN binding pocket, minimizing steric interference with CRBN engagement [1]. In contrast, the 4-aminomethyl exit vector points toward the CRBN binding interface, potentially altering binding kinetics. The C5-position modification is commercially described as providing an 'alternative exit vector' for PROTAC design , establishing that regioisomeric positioning matters for ternary complex formation.

Exit Vector Geometry
Supporting evidence
7-position primary amine projects linker solvent-exposed, away from CRBN binding cleft. C4 exit vector points toward binding interface.
Provides a structurally distinct option for ternary complex optimization.
Molecular docking and modeling support.
ternary complex geometry exit vector optimization PROTAC linker conjugation

Application Scenarios in PROTAC R&D


PROTAC Exit Vector Screening with 7-Position Linker Geometry

When C4-aminomethyl or C5-aminomethyl lenalidomide PROTACs fail to induce efficient target ubiquitination, the 7-aminomethyl analog provides a structurally distinct exit vector geometry. Screening all three regioisomers (4-, 5-, and 7-position) is now standard practice for PROTAC optimization, as exit vector orientation dictates ternary complex geometry and surface lysine accessibility for ubiquitin transfer. The identical MW of all three regioisomers (~273.29 g/mol) means no mass penalty is incurred . Evidence from thalidomide-based PROTAC studies shows that 6- and 7-position linker attachments can produce degradation selectivity windows not achievable with 4- or 5-position attachment .

Neosubstrate-Sparing PROTAC Design to Minimize Hematotoxicity

In programs where target degradation must be achieved without concomitant IKZF1/3 depletion (e.g., solid tumor PROTACs, non-hematological indications), the 7-aminomethyl building block is preferred over 4-aminomethyl and 5-aminomethyl variants because 6- and 7-position linker substitutions have been shown to block IKZF1 recruitment . Lenalidomide and pomalidomide degrade IKZF1 and IKZF3 as primary neosubstrates, causing clinically observed myelosuppression . By selecting the 7-position linker handle, researchers can design PROTACs that retain CRBN E3 ligase recruitment while minimizing degradation of these critical hematopoietic transcription factors.

One-Step Direct Amine Conjugation for PROTAC Assembly

The primary aminomethyl group (-CH2NH2) at the 7-position enables direct amide bond formation with commercially available PEG or alkyl linkers bearing a terminal carboxylic acid (COOH), using standard EDC/NHS or HATU coupling conditions . This contrasts with PROTAC synthesis strategies that require Boc-deprotection or other functional group interconversions on the E3 ligase ligand. The free base (CAS 2560580-96-1) or hydrochloride salt (CAS 2839138-80-4) forms are both available, providing flexibility in coupling conditions . This synthetic efficiency is particularly valuable in high-throughput PROTAC library synthesis where protecting group manipulation on each building block introduces additional steps and purification burdens.

Molecular Glue Library Diversification via 7-Position Derivatization

For molecular glue discovery campaigns, the 7-aminomethyl lenalidomide scaffold can be diversified via amide coupling to explore a broader range of protein-protein interaction surfaces beyond those accessible with the parent lenalidomide (4-amino) or pomalidomide. The 7-position projects substituents into a solvent-exposed region distinct from both the 4-position (the lenalidomide amino group location) and the 5-position, enabling sampling of different protein surface topographies during glue screening . CRBN binding data from the BOC Sciences PROTAC design strategy confirms that C7-substitution does not abrogate CRBN binding, making this a viable diversification strategy .

Application
Selection Property
Validation Focus
PROTAC exit vector screening
7-position linker geometry
Ternary complex formation and ubiquitination efficiency
Neosubstrate-sparing PROTAC design
IKZF1/3 degradation avoidance
Neosubstrate degradation profiling in cellular assays
Direct amine conjugation for PROTAC synthesis
Primary amine reactivity
Coupling efficiency and linker compatibility
Molecular glue library diversification
7-position derivatization for solvent-exposed sampling
CRBN binding retention and PPI surface screening
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